molecular formula C14H16N2O3 B184749 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 347319-85-1

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B184749
CAS No.: 347319-85-1
M. Wt: 260.29 g/mol
InChI Key: MACJMJIASRJROC-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a formyl group attached to the indole ring and an acetamide group linked to a methoxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The indole ring is then formylated at the 3-position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Acetamide Formation: The formylated indole is then reacted with 2-methoxyethylamine to form the acetamide derivative. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide.

    Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group and acetamide moiety may contribute to the compound’s binding affinity and specificity for its target. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

    2-(3-formyl-1H-indol-1-yl)-N-methylacetamide: Contains a methyl group instead of a methoxyethyl group, which may influence its pharmacokinetic properties.

    2-(3-formyl-1H-indol-1-yl)-N-(2-hydroxyethyl)acetamide: Features a hydroxyethyl group, which may alter its reactivity and interaction with biological targets.

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the formyl group and the methoxyethyl chain These functional groups may enhance its solubility, stability, and biological activity compared to similar compounds

Properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACJMJIASRJROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364906
Record name 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347319-85-1
Record name 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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